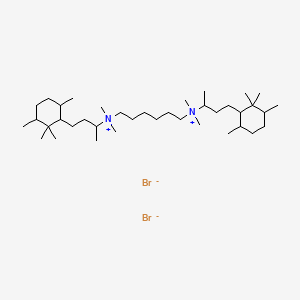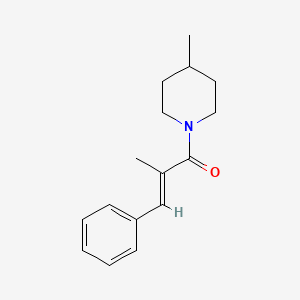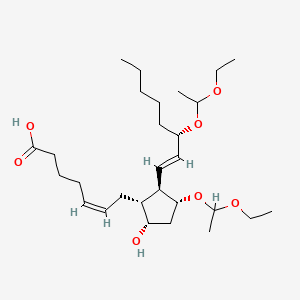
(5Z,13E,15S)-11alpha,15-Bis(1-ethoxyethoxy)-9alpha-hydroxyprosta-5,13-dien-1-oic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Prosta-5,13-dien-1-oicacid, 11,15-bis(1-ethoxyethoxy)-9-hydroxy-, (5Z,9a,11a,13E,15S)- (9CI) is a complex organic compound with significant interest in various scientific fields. This compound is characterized by its unique structure, which includes multiple functional groups such as hydroxyl, ethoxyethoxy, and dienoic acid moieties. The stereochemistry of the compound is also noteworthy, with specific configurations at multiple chiral centers.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Prosta-5,13-dien-1-oicacid, 11,15-bis(1-ethoxyethoxy)-9-hydroxy-, (5Z,9a,11a,13E,15S)- involves multiple steps, each requiring precise control of reaction conditions to ensure the correct stereochemistry and functional group placement. Common synthetic routes include:
Starting Material Preparation: The synthesis often begins with the preparation of a suitable starting material, such as a cyclopentane derivative.
Functional Group Introduction: Various functional groups are introduced through reactions such as hydroxylation, etherification, and olefination.
Stereochemical Control: The stereochemistry is controlled using chiral catalysts or reagents to ensure the correct configuration at each chiral center.
Purification: The final product is purified using techniques such as chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, industrial methods may incorporate more robust purification techniques to ensure the compound meets the required specifications for its intended applications.
Analyse Des Réactions Chimiques
Types of Reactions
Prosta-5,13-dien-1-oicacid, 11,15-bis(1-ethoxyethoxy)-9-hydroxy-, (5Z,9a,11a,13E,15S)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The double bonds in the dienoic acid moiety can be reduced to form saturated compounds.
Substitution: The ethoxyethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Nucleophiles: Such as alkoxides or amines for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones, while reduction of the double bonds can produce saturated acids.
Applications De Recherche Scientifique
Prosta-5,13-dien-1-oicacid, 11,15-bis(1-ethoxyethoxy)-9-hydroxy-, (5Z,9a,11a,13E,15S)- has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Prosta-5,13-dien-1-oicacid, 11,15-bis(1-ethoxyethoxy)-9-hydroxy-, (5Z,9a,11a,13E,15S)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Receptors: Interacting with specific receptors on cell surfaces to modulate cellular responses.
Enzyme Inhibition: Inhibiting the activity of enzymes involved in metabolic pathways.
Signal Transduction: Affecting signal transduction pathways to alter cellular functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to Prosta-5,13-dien-1-oicacid, 11,15-bis(1-ethoxyethoxy)-9-hydroxy-, (5Z,9a,11a,13E,15S)- include:
Prostaglandins: A group of physiologically active lipid compounds with similar structures.
Leukotrienes: Another class of eicosanoids with related biological activities.
Thromboxanes: Compounds involved in platelet aggregation and blood clotting.
Uniqueness
The uniqueness of Prosta-5,13-dien-1-oicacid, 11,15-bis(1-ethoxyethoxy)-9-hydroxy-, (5Z,9a,11a,13E,15S)- lies in its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Propriétés
Numéro CAS |
53053-56-8 |
|---|---|
Formule moléculaire |
C28H50O7 |
Poids moléculaire |
498.7 g/mol |
Nom IUPAC |
(Z)-7-[(1R,2R,3R,5S)-3-(1-ethoxyethoxy)-2-[(E,3S)-3-(1-ethoxyethoxy)oct-1-enyl]-5-hydroxycyclopentyl]hept-5-enoic acid |
InChI |
InChI=1S/C28H50O7/c1-6-9-12-15-23(34-21(4)32-7-2)18-19-25-24(16-13-10-11-14-17-28(30)31)26(29)20-27(25)35-22(5)33-8-3/h10,13,18-19,21-27,29H,6-9,11-12,14-17,20H2,1-5H3,(H,30,31)/b13-10-,19-18+/t21?,22?,23-,24+,25+,26-,27+/m0/s1 |
Clé InChI |
WLQQERQCJCWANE-SRILUVNOSA-N |
SMILES isomérique |
CCCCC[C@@H](/C=C/[C@H]1[C@@H](C[C@@H]([C@@H]1C/C=C\CCCC(=O)O)O)OC(C)OCC)OC(C)OCC |
SMILES canonique |
CCCCCC(C=CC1C(CC(C1CC=CCCCC(=O)O)O)OC(C)OCC)OC(C)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Propanone, O-[[[[1,3,3-trimethyl-5-[[[[(1-methylethylidene)amino]oxy]carbonyl]amino]cyclohexyl]methyl]amino]carbonyl]oxime](/img/structure/B13767225.png)
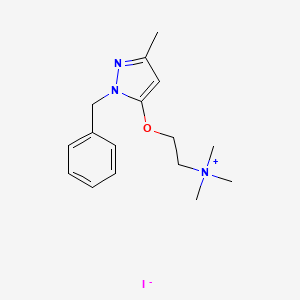
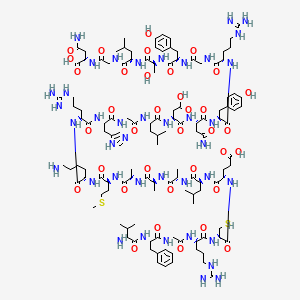
![14-Methyl-11-oxa-13,15-diazatetracyclo[8.8.0.02,7.012,17]octadeca-1(10),2,4,6,8,12,14,16-octaen-18-one](/img/structure/B13767240.png)
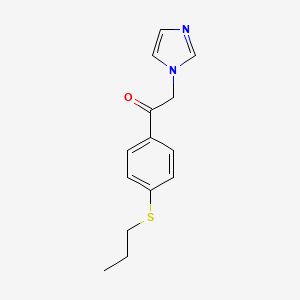

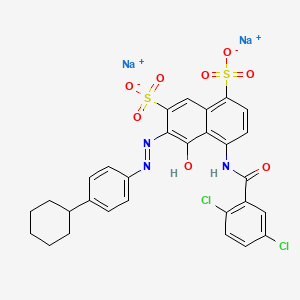
![[3-[4-(4-Chlorophenyl)phenyl]-3-hydroxypropyl]-dimethylazanium chloride](/img/structure/B13767275.png)
![N-[2-(benzylamino)-2-oxoethyl]-N-(4-methylcyclohexyl)thiadiazole-4-carboxamide](/img/structure/B13767278.png)
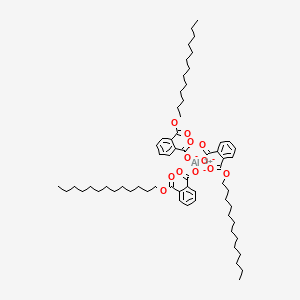
![2-[3-Acetamido-5-(4-methoxyphenyl)phenyl]acetic acid](/img/structure/B13767288.png)
